Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-yl)propanamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl ester at position 3, and a propanamido-linked 5-phenylfuran moiety at position 2. The molecule combines aromatic (thiophene, phenyl, furan) and aliphatic (propanamido) components, conferring unique electronic and steric properties. Its synthesis likely involves coupling 3-(5-phenylfuran-2-yl)propanoic acid with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a common intermediate in Gewald reactions . While direct pharmacological data for this compound are unavailable, structurally related analogs exhibit biological activities, including antioxidant and anti-inflammatory effects .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-yl)propanoylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-4-26-22(25)20-14(2)15(3)28-21(20)23-19(24)13-11-17-10-12-18(27-17)16-8-6-5-7-9-16/h5-10,12H,4,11,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDRVXVOAAILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Esterification: The ester functional group is introduced through a reaction with ethyl alcohol in the presence of an acid catalyst.
Chemical Reactions Analysis
Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or esters.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Ethyl 4,5-dimethylthiophene-3-carboxylate Derivatives
Key Observations:
- The target compound’s 5-phenylfuran-propanamido group introduces a bulky aromatic substituent, likely increasing lipophilicity (logP ~3.5–4.0 estimated) compared to analogs with smaller groups (e.g., nitrobenzamido, logP ~2.8) .
- The furan oxygen may participate in hydrogen bonding, similar to the hydroxyl group in 4-hydroxyphenyl derivatives , but with reduced polarity.
Biological Activity
Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry, supported by relevant research findings and data.
Compound Overview
The compound's molecular formula is , with a molecular weight of approximately 351.46 g/mol. Its structure features a thiophene ring, which is known for its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.46 g/mol |
| IUPAC Name | This compound |
| Structure | Structure (hypothetical link) |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene core followed by the introduction of various substituents. The process can be summarized as follows:
- Formation of Thiophene Ring : The initial step involves synthesizing the thiophene structure through cyclization reactions.
- Amidation Reaction : The introduction of the amide group is achieved by reacting the thiophene derivative with an appropriate amine.
- Final Modifications : Further modifications may include esterification to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that it may modulate activity in pathways related to inflammation and cancer.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Studies have shown that derivatives of thiophene compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound may reduce inflammatory responses by inhibiting specific cytokines and signaling pathways.
- Antioxidant Effects : Preliminary assays indicate potential antioxidant activity, which could protect cells from oxidative stress.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of similar thiophene derivatives. The results indicated a significant reduction in cell viability in breast cancer cell lines treated with concentrations ranging from 10 to 50 μM, showing IC50 values around 25 μM .
Study 2: Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory effects through the inhibition of NF-kB signaling pathways in macrophages. The compound demonstrated a dose-dependent decrease in pro-inflammatory cytokine production at concentrations above 20 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
